Home > Products > Screening Compounds P13036 > 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide
2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide - 851169-19-2

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide

Catalog Number: EVT-3567216
CAS Number: 851169-19-2
Molecular Formula: C21H20N6O3
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Theophylline (3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione)

  • Compound Description: Theophylline is a naturally occurring methylxanthine derivative primarily used as a bronchodilator for respiratory diseases like asthma and COPD. It exhibits pharmacological effects by inhibiting phosphodiesterase and antagonizing adenosine receptors. []
  • Relevance: Theophylline serves as a fundamental structural analog to 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide. Both compounds share the core purine-2,6-dione ring system. The differences lie in the substituents at positions 1, 3, and 7. While theophylline possesses methyl groups at positions 1 and 3, the target compound has benzyl groups at positions 3 and 7 and an acetohydrazide group at position 1. Despite these variations, the shared core structure highlights their close relationship within the broader family of xanthine derivatives. [, ]

Alogliptin and Linagliptin

  • Compound Description: Alogliptin and Linagliptin are commercially available dipeptidyl peptidase IV (DPP-IV) inhibitors used for treating type 2 diabetes. These drugs function by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and regulating blood glucose levels. []
  • Relevance: While not direct structural analogs, Alogliptin and Linagliptin are highly relevant to 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide due to their shared biological target: DPP-IV. The research paper [] uses the binding modes of Alogliptin and Linagliptin as a basis for designing new DPP-IV inhibitors, indicating that the target compound likely shares structural motifs or pharmacophoric features with these drugs, enabling interaction with the DPP-IV enzyme.

(R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: This compound, denoted as (R)-40, is a potent DPP-IV inhibitor identified in the study discussed in []. It exhibited notable antihyperglycemic activity in preclinical models, demonstrating its potential as a therapeutic agent for type 2 diabetes. []
  • Relevance: (R)-40 is directly relevant as it represents a successful outcome of the drug design strategy employed in the research paper []. The paper highlights that this compound's development was based on structural optimization and pharmacophore hybridization, using Alogliptin and Linagliptin as references. The fact that both (R)-40 and 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide were developed within the same research project, with the aim of targeting DPP-IV, strongly suggests a close structural and pharmacological relationship.

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837S)

  • Compound Description: KF17837S is a highly selective adenosine A2A receptor antagonist. It is used as a pharmacological tool to investigate the roles of the A2A receptor subtype in the central nervous system. []
  • Relevance: KF17837S is structurally related to 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide through the shared xanthine core structure. The presence of dipropyl substituents at positions 1 and 3 in KF17837S and benzyl groups at positions 3 and 7 in the target compound indicates modifications around the same positions of the xanthine scaffold. This highlights the structural diversity within the xanthine family and suggests potential for exploring the adenosine receptor activity of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide. []
Overview

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide is a complex organic compound with the molecular formula C21H20N6O3C_{21}H_{20}N_{6}O_{3} and a molecular weight of 404.42 g/mol. This compound belongs to the class of purine derivatives and is recognized for its potential therapeutic applications, particularly in the field of enzyme inhibition. The compound is characterized by its unique structure that incorporates both hydrazide and purine functionalities, making it a subject of interest in medicinal chemistry.

Source

The compound can be sourced from various chemical suppliers and is often utilized in research settings. Notable suppliers include American Custom Chemicals Corporation and Enamine, which provide detailed information regarding its purity and pricing .

Classification

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide is classified as a purine derivative and more specifically as a hydrazide derivative due to the presence of the acetohydrazide functional group. It is also categorized under bioactive compounds due to its potential role as an enzyme inhibitor.

Synthesis Analysis

Methods

The synthesis of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide typically involves several key steps:

  1. Preparation of 3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine: This precursor can be synthesized through various methods involving the reaction of appropriate starting materials such as benzylamine with dioxo compounds.
  2. Formation of Acetohydrazide: The introduction of the acetohydrazide moiety can be achieved by reacting the purine derivative with acetohydrazine under controlled conditions.

Technical Details

The synthesis may require specific reagents such as strong bases for deprotonation steps and solvents like dimethyl sulfoxide or ethanol for optimal yield. Reaction conditions including temperature and time are critical to ensure successful formation and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide features a purine ring system fused with a hydrazide group. The structural representation includes:

  • A purine core with two benzyl groups at positions 3 and 7.
  • Carbonyl (dioxo) groups at positions 2 and 6.

This unique arrangement contributes to its biological activity.

Data

The compound's structural data can be represented using various computational chemistry software tools that allow visualization of its three-dimensional conformation. The specific bond angles and lengths can provide insights into its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions typical for hydrazides and purines:

  1. Hydrolysis: Under acidic or basic conditions, the hydrazide bond may hydrolyze to yield corresponding acids.
  2. Oxidation: The presence of benzyl groups allows for potential oxidation reactions which could modify the compound's properties.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield at each step.

Mechanism of Action

Process

The mechanism by which 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide exerts its biological effects likely involves inhibition of specific enzymes such as dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism and insulin signaling.

Data

Inhibition studies demonstrate that this compound can effectively reduce enzyme activity in vitro, suggesting potential applications in managing conditions like diabetes.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide further insights into its purity and structure.

Applications

Scientific Uses

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide has several potential applications:

  • Pharmaceutical Research: As an inhibitor of DPP-IV, it is being studied for its potential in diabetes treatment.
  • Biochemical Studies: It serves as a tool compound for exploring purine metabolism and enzyme kinetics.

Properties

CAS Number

851169-19-2

Product Name

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide

IUPAC Name

2-(3,7-dibenzyl-2,6-dioxopurin-1-yl)acetohydrazide

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C21H20N6O3/c22-24-17(28)13-27-20(29)18-19(23-14-25(18)11-15-7-3-1-4-8-15)26(21(27)30)12-16-9-5-2-6-10-16/h1-10,14H,11-13,22H2,(H,24,28)

InChI Key

MAPBKOSPOHFVRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4)CC(=O)NN

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4)CC(=O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.